molecular formula C9H13NO3 B3388797 3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid CAS No. 893641-05-9

3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

Cat. No.: B3388797
CAS No.: 893641-05-9
M. Wt: 183.2 g/mol
InChI Key: PDYABMIUDRMKQX-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with hydroxylamine to form an oxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A related compound with similar structural features but different functional groups.

    4-Methyl-1,2-oxazole: Another oxazole derivative with a different substitution pattern.

Uniqueness

3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(9(11)12)4-8-6(2)10-13-7(8)3/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYABMIUDRMKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 2
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3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 3
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 4
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 5
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 6
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

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